molecular formula C12H12BrFN2O2 B1437314 tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate CAS No. 885271-57-8

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

Cat. No. B1437314
CAS RN: 885271-57-8
M. Wt: 315.14 g/mol
InChI Key: UNNULYRTIBIRPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazole, a core structure in “tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate”, has been studied extensively. A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate” is 1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate” is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is recognized for its role in the synthesis and structural analysis of 1H-indazole derivatives. For instance, the compound has been used to synthesize tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate. Its structure and physicochemical characteristics have been extensively studied through FTIR, NMR spectroscopy, MS, X-ray diffraction, density functional theory (DFT), molecular electrostatic potential, and frontier molecular orbitals analysis (Ye et al., 2021).

Crystallographic and Conformational Analysis

The compound has been central in crystallographic studies, aiding in the understanding of molecular structures and interactions. For example, a compound related to tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and analyzed through X-ray diffraction to ascertain its molecular structure and to study its intermolecular interactions and three-dimensional architecture (Sanjeevarayappa et al., 2015).

Protection and Immobilization of Carboxylic Acids

In the realm of fluorous synthesis, tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate analogues have been utilized as reagents for the protection of carboxylic acids, highlighting the compound's utility in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

tert-butyl 3-bromo-5-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNULYRTIBIRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657886
Record name tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

CAS RN

885271-57-8
Record name tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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